N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
CAS No.:
Cat. No.: VC15381276
Molecular Formula: C26H31ClN4O5S
Molecular Weight: 547.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31ClN4O5S |
|---|---|
| Molecular Weight | 547.1 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide |
| Standard InChI | InChI=1S/C26H31ClN4O5S/c27-20-9-4-3-7-18(20)15-28-22(32)10-2-1-5-12-30-25(34)24-21(11-14-37-24)31(26(30)35)17-23(33)29-16-19-8-6-13-36-19/h3-4,7,9,11,14,19H,1-2,5-6,8,10,12-13,15-17H2,(H,28,32)(H,29,33) |
| Standard InChI Key | FFLKKHQBJRHPKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
Introduction
N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The compound features a thieno[3,2-d]pyrimidine core, which is significant in various biological processes and has potential as a pharmacological agent.
Synthesis
The synthesis of N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide typically involves multi-step organic reactions. Key steps may include acetylation or chlorination using reagents like acetic anhydride or phosphorous oxychloride. Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are critical for optimizing yield and purity.
Biological Activities and Potential Applications
Thieno[3,2-d]pyrimidine derivatives have been explored for their potential biological activities, including antimicrobial and antiviral properties. The specific biological activities of N-(2-chlorobenzyl)-6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide have not been extensively documented, but its structural components suggest potential for enzyme inhibition or receptor modulation, similar to other compounds in this class.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume